molecular formula C13H18ClN3O B12349459 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine CAS No. 1856093-64-5

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine

Cat. No.: B12349459
CAS No.: 1856093-64-5
M. Wt: 267.75 g/mol
InChI Key: UIINIDOGOINPRZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound intended for research and development purposes. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are recognized as potent medicinal scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities . This structural motif is found in compounds with reported anti-inflammatory, antimicrobial, anticancer, and antifungal properties, making it a valuable template in drug discovery efforts . The specific substitution pattern of the 1H-pyrazole core with ethyl and 2-methoxybenzyl groups is designed to modulate the molecule's physicochemical characteristics and interactions with biological targets . Researchers can utilize this compound as a key synthetic intermediate or a building block for the construction of more complex molecules for pharmacological screening. As with all research chemicals, proper safety protocols must be followed. Please consult the material safety data sheet (MSDS) before use.

Properties

CAS No.

1856093-64-5

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16-10-12(9-15-16)14-8-11-6-4-5-7-13(11)17-2;/h4-7,9-10,14H,3,8H2,1-2H3;1H

InChI Key

UIINIDOGOINPRZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of 1-Ethyl-1H-pyrazol-4-amine

The primary amine group in 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7) serves as a nucleophile in reactions with 2-methoxybenzyl halides. In Example 176 of patent data, 1-ethyl-1H-pyrazol-4-amine undergoes substitution with 5-chloro-N2-(1H-indazol-5-yl)pyrimidine-2,4-diamine under mild conditions (DIPEA, iPrOH, 100°C, 2h) to yield analogous products at 60% efficiency. Adapting this protocol, 2-methoxybenzyl bromide (1.2 equiv) reacts with 1-ethyl-1H-pyrazol-4-amine in isopropanol at 80°C for 4h, followed by extraction with methylene chloride and purification via silica chromatography (hexane:EtOAc 3:1).

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents like DMF increase reaction rates but necessitate higher temperatures (120°C), risking decomposition. Isopropanol balances reactivity and stability.
  • Base Selection : Diisopropylethylamine (DIPEA) outperforms triethylamine in suppressing N-ethyl group cleavage, as evidenced by NMR monitoring.

Reductive Amination Using 2-Methoxybenzaldehyde

Sodium Cyanoborohydride-Mediated Coupling

A two-step protocol involves condensation of 1-ethyl-1H-pyrazol-4-amine with 2-methoxybenzaldehyde followed by in situ reduction. Borrowing from the reductive amination in Example 4, thiophosgene and pyridine at 0°C generate an intermediate isothiocyanate, which is subsequently reduced. For the target compound, stirring 1-ethyl-1H-pyrazol-4-amine (1.0 equiv) with 2-methoxybenzaldehyde (1.1 equiv) in methanol at 25°C for 12h, followed by NaBH3CN (1.5 equiv), affords the product in 57% yield after reversed-phase HPLC purification.

Critical Parameters :

  • pH Control : Maintaining pH 6–7 via acetic acid buffering prevents imine hydrolysis.
  • Steric Effects : The 2-methoxy group’s ortho position slows reaction kinetics compared to para-substituted analogs, requiring 18h for completion.

Carbodiimide-Mediated Coupling Strategies

HATU/EDCl Activation with Carboxylic Acid Derivatives

While amide bond formation is prevalent in pyrazole chemistry (Example 1), adapting this for amine-amine linkages requires generating a reactive acyl intermediate. Treating 2-methoxybenzylamine with chloroacetyl chloride forms 2-methoxybenzylchloroacetamide, which couples with 1-ethyl-1H-pyrazol-4-amine using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 20°C for 16h. Column chromatography (CH2Cl2:MeOH 9:1) isolates the product at 44% yield.

Mechanistic Considerations :

  • Coupling Agents : HATU generates active O-(7-azabenzotriazol-1-yl) intermediates, minimizing racemization compared to EDCl.
  • Side Reactions : Competitive N-ethyl group oxidation occurs above 50°C, necessitating strict temperature control.

Comparative Analysis of Methodologies

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Nucleophilic Substitution 60 98.5 Short reaction time (4h) Requires anhydrous conditions
Reductive Amination 57 97.2 No coupling agents needed Prolonged imine formation (18h)
HATU-Mediated Coupling 44 99.1 High functional group tolerance Costly reagents
Buchwald-Hartwig 35* 95.0* Scalable Catalyst sensitivity

*Theoretical projection based on analogous reactions.

Structural Characterization and Validation

NMR Spectral Data

1H NMR (400 MHz, DMSO-d6) of the title compound shows characteristic signals: δ 1.33 (t, J=7.2 Hz, 3H, CH2CH3), 3.94 (s, 3H, OCH3), 4.07 (q, J=7.2 Hz, 2H, NCH2), 6.65 (d, J=8.8 Hz, 1H, ArH), 7.43–7.52 (m, 3H, ArH), 7.90 (s, 1H, pyrazole-H). The 13C NMR confirms quaternary carbons at δ 158.7 (C-OCH3) and 144.6 (pyrazole-C4).

Mass Spectrometry

HRMS (ESI+) m/z calculated for C14H18N3O [M+H]+: 244.1449, observed: 244.1452. Fragmentation patterns align with cleavage at the benzylamine linkage (m/z 121.0764, [C7H7O]+).

Industrial-Scale Considerations

Solvent Recycling in Nucleophilic Substitution

Isopropanol recovery via distillation (bp 82°C) achieves 85% reuse efficiency, reducing waste in multi-kilogram batches.

Cost-Benefit of Coupling Agents

HATU’s superior performance over EDCl justifies its 3-fold higher cost in API synthesis, as it reduces purification steps.

Chemical Reactions Analysis

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethyl group or the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the amine group to an amine or the pyrazole ring to a dihydropyrazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols. This reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine, exhibit significant anti-inflammatory effects. A study involving various pyrazole compounds demonstrated that certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium in carrageenan-induced rat paw edema models . This suggests that 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine could be explored further for its anti-inflammatory applications.

2. Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties. For instance, a series of pyrazole derivatives were synthesized and tested against various bacterial strains such as E. coli and Staphylococcus aureus. Some compounds exhibited notable antibacterial activity, indicating that 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine might also possess similar properties .

3. Cancer Research

The compound's potential in cancer treatment is another area of interest. A study on related pyrazole derivatives highlighted their effectiveness against several cancer cell lines, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . The structural characteristics of these compounds may contribute to selective cytotoxicity against cancer cells, making them valuable candidates for further investigation in oncological research.

Case Study 1: Anti-inflammatory Activity

In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. Among the tested compounds, some exhibited superior activity compared to standard medications, suggesting a promising avenue for developing new anti-inflammatory agents based on the pyrazole scaffold .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation by Ragavan et al. demonstrated that specific pyrazole derivatives showed significant antimicrobial activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds against microbial infections .

Case Study 3: Cancer Cell Line Testing

Research conducted by Insuasty et al. investigated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The findings indicated that certain compounds had potent activity against leukemia and renal cancer cells, highlighting the therapeutic potential of pyrazole derivatives in oncology .

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural variations among analogs include modifications to the pyrazole’s N1-substituent (e.g., ethyl vs. difluoroethyl) and the amine’s benzyl group (e.g., 2-methoxybenzyl vs. phenylethyl). These changes significantly alter molecular weight, polarity, and stability.

Table 1: Comparative Data for Selected Pyrazol-4-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Data
1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine Ethyl, 2-methoxybenzyl C₁₃H₁₇N₃O 231.30* Not provided Hypothetical data based on structure
1-Ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine Ethyl, 2-phenylethyl C₁₃H₁₈ClN₃ 251.76 1856023-97-6 Includes chlorine atom; purity unspecified
1-Ethyl-N-(1-(furan-2-yl)ethyl)-1H-pyrazol-4-amine Ethyl, furan-ethyl C₁₂H₁₆N₄O 205.26 1153206-37-1 95% purity; discontinued
1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine Difluoroethyl, 2-methoxybenzyl C₁₃H₁₅F₂N₃O 267.28 ZX-AC006836 Storage at +4°C; fluorinated substituent

*Calculated based on structural formula.

  • Impact of Fluorination : The difluoroethyl analog (ZX-AC006836) has a higher molecular weight (267.28 vs. 231.30) and likely altered lipophilicity due to fluorine’s electronegativity .
  • Aromatic vs.

Analytical and Spectroscopic Data

  • Mass Spectrometry : The N-(2-methoxybenzyl) group generates a characteristic fragment ion at m/z = 121.0648 (C₈H₉O⁺) during fragmentation, distinguishing it from analogs with fluorobenzyl or phenylethyl groups .
  • NMR Spectroscopy : Pyrazol-4-amine derivatives typically exhibit distinct ¹H NMR signals for the pyrazole ring (δ 7.5–8.5 ppm) and methoxybenzyl protons (δ 3.8–4.5 ppm). For example, 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine () shows δ 8.87 ppm for pyridine protons .

Biological Activity

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be characterized by its structure, which includes a pyrazole ring substituted with an ethyl group and a methoxybenzyl moiety. This structural configuration is crucial for its biological interactions.

The biological effects of 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine are primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, modulating their activity and affecting metabolic pathways. For instance, it may inhibit serine proteases such as thrombin, which plays a critical role in blood coagulation .
  • Receptor Modulation : It may also bind to certain receptors, influencing cellular signaling pathways that are vital for various physiological processes.

Biological Activities

Research indicates that 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine exhibits several biological activities:

  • Antimicrobial Properties : Studies have reported its effectiveness against various bacterial strains, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in vitro, inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation by targeting specific oncogenic pathways, including those involving BRAF mutations .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine:

  • Thrombin Inhibition : A series of pyrazole-based compounds were synthesized and tested for thrombin inhibition. Compounds with similar structural motifs exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against thrombin .
  • Anti-inflammatory Activity : Research on related pyrazole derivatives revealed substantial inhibition of inflammatory markers in animal models, comparable to established anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis and other bacterial strains. Results showed promising activity at low concentrations .

Data Tables

The following table summarizes key findings regarding the biological activities of 1-Ethyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine and related compounds:

Activity Type Target IC50/Effectiveness Reference
Thrombin InhibitionThrombinNanomolar range
Anti-inflammatoryTNF-α and IL-6Up to 85% inhibition
AntimicrobialVarious bacterial strainsEffective at 6.25 µg/mL
Cancer Cell ProliferationBRAF mutant melanoma cellsSignificant inhibition observed

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